molecular formula C52H44N2O2P2 B12506287 (1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

Cat. No.: B12506287
M. Wt: 790.9 g/mol
InChI Key: VXFKMKXTPXVEMU-UHFFFAOYSA-N
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Description

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with diphenylphosphino-1-naphthamide under inert conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Transition metal salts such as palladium chloride or platinum chloride.

Major Products Formed

The major products formed from these reactions include various metal complexes, which are used in catalysis and other chemical processes.

Scientific Research Applications

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mimetics and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involved are typically those associated with catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-N,N’-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
  • (1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine
  • (1S,2S)-N,N’-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Uniqueness

(1R,2R)-Rel-N,N’-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is unique due to its specific chiral configuration and the presence of naphthamide groups, which enhance its ability to form stable and selective metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis compared to other similar compounds .

Properties

IUPAC Name

2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFKMKXTPXVEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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